REACTION_CXSMILES
|
C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C1(C#C)C=CC=CC=1.[C:28]([O:36][CH:37]([CH2:41][CH:42]=[CH2:43])[CH2:38]C=C)(=[O:35])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>C1(C)C=CC=CC=1>[C:28]([O:36][CH:37]1[CH2:38][CH:43]=[CH:42][CH2:41]1)(=[O:35])[C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
di-μ-chlorobis((p-cymene)chlororuthenium)
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
1,6-heptadiene-4-yl benzoate
|
Quantity
|
8.28 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(CC=C)CC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 22 hours in a nitrogen stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction solution was washed with an aqueous 1% sodium hydroxide solution and saturated brine in this order
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
DISTILLATION
|
Details
|
A solvent was distilled
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to vacuum distillation (73-74° C./5 mmHg)
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 69.4% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |